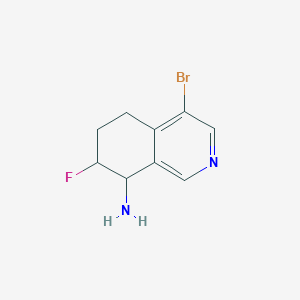
4-Bromo-2,6-diisopropylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-diisopropylbenzonitrile: is an organic compound with the molecular formula C13H16BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two isopropyl groups at the 2- and 6-positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropylbenzonitrile typically involves the bromination of 2,6-diisopropylbenzonitrile. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylbenzonitrile in a suitable solvent, such as methanol, under controlled temperature conditions. The reaction mixture is then stirred and cooled to precipitate the product, which is filtered and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same bromination reaction but may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-diisopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
4-Bromo-2,6-diisopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-diisopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of isopropyl groups.
4-Bromo-2,6-dimethylbenzonitrile: Similar structure but with methyl groups instead of isopropyl groups.
4-Bromo-2,6-diethylbenzonitrile: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4-Bromo-2,6-diisopropylbenzonitrile is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds where steric hindrance plays a crucial role in determining the outcome of chemical reactions.
Propriétés
Formule moléculaire |
C13H16BrN |
|---|---|
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
4-bromo-2,6-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BrN/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)7-15/h5-6,8-9H,1-4H3 |
Clé InChI |
YPULLLUAICWTFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1C#N)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)

![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)


![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)


